Pyridine, 3-(1-naphthalenylmethoxy)-
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Overview
Description
Pyridine, 3-(1-naphthalenylmethoxy)- is a heterocyclic aromatic organic compound It consists of a pyridine ring substituted at the third position with a 1-naphthalenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(1-naphthalenylmethoxy)- can be achieved through several methods. One common approach involves the reaction of 3-hydroxypyridine with 1-naphthalenylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Pyridine, 3-(1-naphthalenylmethoxy)- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-(1-naphthalenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
Pyridine, 3-(1-naphthalenylmethoxy)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Pyridine, 3-(1-naphthalenylmethoxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic aromatic compound with a nitrogen atom in the ring.
1-Naphthalenylmethanol: A compound with a naphthalene ring substituted with a methanol group.
3-Hydroxypyridine: A pyridine derivative with a hydroxyl group at the third position.
Uniqueness
Pyridine, 3-(1-naphthalenylmethoxy)- is unique due to the presence of both a pyridine ring and a 1-naphthalenylmethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
642084-12-6 |
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Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-(naphthalen-1-ylmethoxy)pyridine |
InChI |
InChI=1S/C16H13NO/c1-2-9-16-13(5-1)6-3-7-14(16)12-18-15-8-4-10-17-11-15/h1-11H,12H2 |
InChI Key |
CEWPZBLGGUVLJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CN=CC=C3 |
Origin of Product |
United States |
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